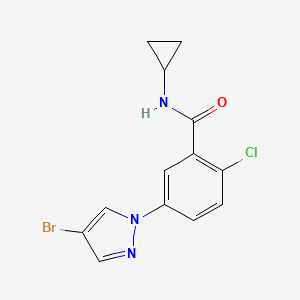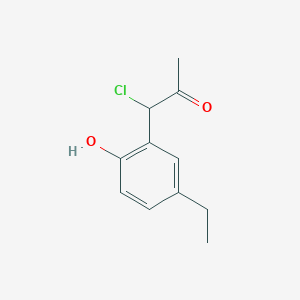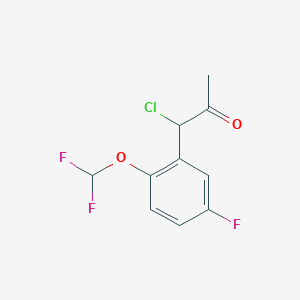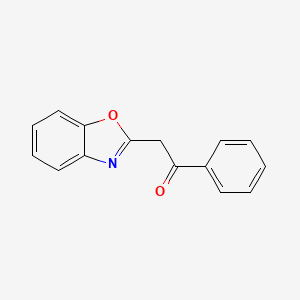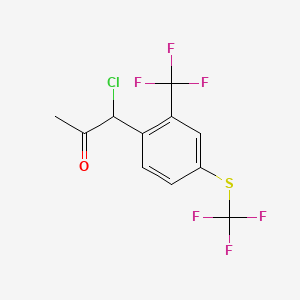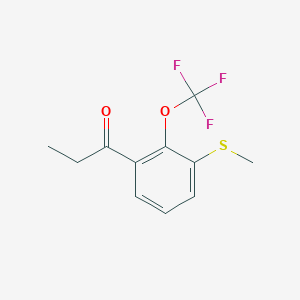
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol . This compound is characterized by the presence of fluorine atoms and ethoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene typically involves the fluorination of a suitable precursor compound. One common method is the reaction of 1,2-difluoro-3-hydroxy-5-ethoxybenzene with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are essential for large-scale production .
化学反応の分析
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with nucleophiles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
科学的研究の応用
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
類似化合物との比較
Similar Compounds
1,2-Difluoro-5-difluoromethoxy-3-ethoxybenzene: Similar structure but with different positions of the fluorine and ethoxy groups.
1,2-Difluoro-3-difluoromethoxy-4-ethoxybenzene: Another isomer with different substitution patterns.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms and an ethoxy group makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H8F4O2 |
|---|---|
分子量 |
224.15 g/mol |
IUPAC名 |
1-(difluoromethoxy)-5-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
InChIキー |
IGELRLRNGLLEFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)F)F)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


